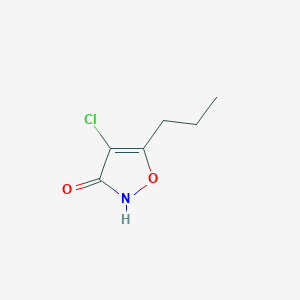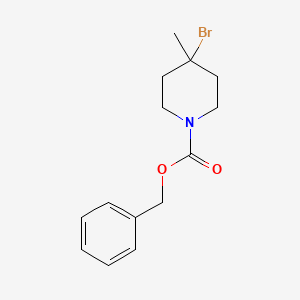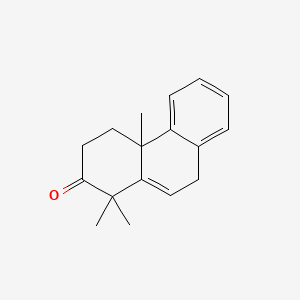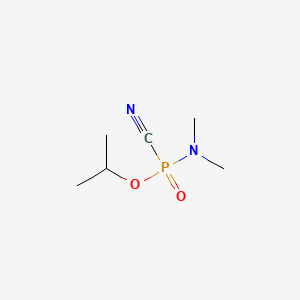
(R)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a bromoethyl group, and a benzyl ester group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-(2-bromoethyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolidines depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alcohols derived from the reduction of the ester group.
Applications De Recherche Scientifique
®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of ®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The benzyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then exerts its effects on the molecular pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- ®-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- 1-Boc-3-(2-bromoethyl)pyrrolidine
Uniqueness
®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the benzyl ester group differentiates it from other similar compounds, providing unique properties in terms of solubility, stability, and reactivity .
Propriétés
Formule moléculaire |
C14H18BrNO2 |
|---|---|
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
benzyl (3R)-3-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
Clé InChI |
TUWZYKMTURTHKK-LBPRGKRZSA-N |
SMILES isomérique |
C1CN(C[C@H]1CCBr)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1CCBr)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


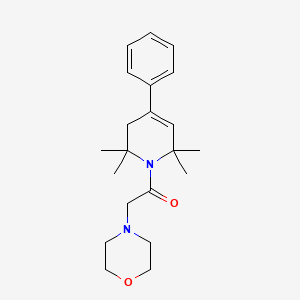


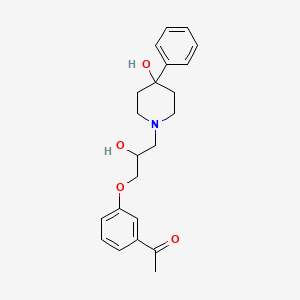
![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
